molecular formula C29H31F2NO4 B565569 rac N-Benzyl Nebivolol-d4 CAS No. 1246814-48-1

rac N-Benzyl Nebivolol-d4

Cat. No.: B565569
CAS No.: 1246814-48-1
M. Wt: 499.591
InChI Key: STEPXTPIBUXRLE-DBTGQBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac N-Benzyl Nebivolol-d4: is a deuterated form of Nebivolol, a selective beta-1 adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Nebivolol. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl Nebivolol-d4 involves the preparation of α,α’- [ [ (phenylmethyl)imino]bismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. This is achieved by reacting [ (RS)+ (RR)]-6-fluoro-2- (oxiran-2-yl)chroman with benzylamine in isopropyl alcohol under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and the solvent is distilled under vacuum to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac N-Benzyl Nebivolol-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to study the metabolic pathways of the compound.

    Reduction: Useful in modifying the compound for different research applications.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

rac N-Benzyl Nebivolol-d4 has several scientific research applications:

Mechanism of Action

rac N-Benzyl Nebivolol-d4, like Nebivolol, acts as a selective beta-1 adrenergic receptor antagonist. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function. The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism. This dual mechanism of action makes it unique among beta-blockers .

Comparison with Similar Compounds

    Nebivolol: The non-deuterated form, used widely in clinical settings.

    Carvedilol: Another beta-blocker with vasodilatory properties, but acts via alpha-adrenergic receptor blockade.

    Labetalol: Similar to Carvedilol, it also has alpha-adrenergic blocking activity.

Uniqueness: rac N-Benzyl Nebivolol-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling helps in tracing the compound in biological systems without altering its pharmacological properties .

Properties

IUPAC Name

2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-DBTGQBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.